Methyl 3-Fluoro-2-nitrobenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

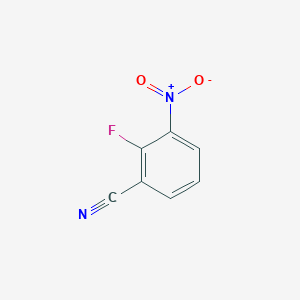

Methyl 3-Fluoro-2-nitrobenzoate, also known as this compound, is a useful research compound. Its molecular formula is C8H6FNO4 and its molecular weight is 199.14 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Intermediate Applications

Methyl 3-Fluoro-2-nitrobenzoate is a chemical compound involved in various synthetic pathways, serving primarily as an intermediate in the production of pharmacologically active compounds and other organic molecules. Its utility is exemplified in the synthesis of 4-amino-2-fluoro-N-methyl-benzamide, achieved through a series of reactions starting from 2-fluoro-4-nitrotoluene. The process involves oxidation, chlorination, amination, and finally hydrogenation, highlighting the compound's versatility in organic synthesis (Defeng Xu, Xingzhu Xu, Zhiling Zhu, 2013).

Solid-Phase Synthesis and Heterocyclic Scaffolds

This compound's reactivity facilitates its use in solid-phase synthesis strategies, allowing for the construction of diverse heterocyclic compounds. For instance, it has been utilized in generating substituted 2-aminomethylbenzimidazoles via a novel solid support strategy, showcasing its role in expanding the toolbox for developing new organic molecules with potential therapeutic applications (J. Kilburn, J. Lau, Raymond C. F. Jones, 2000).

Environmental Chemistry and Degradation Studies

The compound's derivatives have been studied in environmental chemistry, particularly regarding their degradation and metabolism by microorganisms such as Nocardia. Research has shown that halogenated analogs of benzoate, including 4-chloro-2-fluoro-5-nitrobenzoic acid, undergo oxidative degradation, leading to the formation of simpler, potentially less harmful compounds. This underscores the importance of understanding the environmental fate of synthetic chemicals and their interactions with biological systems (R. B. Cain, E. Tranter, J. Darrah, 1968).

Analytical Chemistry Applications

In analytical chemistry, this compound and its related compounds are subjects of method development for quantifying potential genotoxic impurities in pharmaceutical substances. Advanced chromatographic techniques have been developed to detect and quantify such impurities, demonstrating the compound's relevance in ensuring drug safety and compliance with regulatory standards (Kishore Gaddam, Shanker Kanne, Trivikram Reddy Gundala, Yogeshwar Reddy Mamilla, Gangi Reddy Nallagondu Chinna, 2020).

Safety and Hazards

“Methyl 3-Fluoro-2-nitrobenzoate” is labeled with the signal word “Warning” and is associated with hazard statements H302, H315, H319, H332, and H335 . These indicate that the compound is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Proper personal protective equipment should be used when handling this compound .

Properties

IUPAC Name |

methyl 3-fluoro-2-nitrobenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO4/c1-14-8(11)5-3-2-4-6(9)7(5)10(12)13/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAEZBCWSCZBLRF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC=C1)F)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80598773 |

Source

|

| Record name | Methyl 3-fluoro-2-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80598773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214353-57-7 |

Source

|

| Record name | Methyl 3-fluoro-2-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80598773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[cis-2,6-Dimethyl-4-morpholinyl]propanoic acid](/img/structure/B36859.png)

![4H-Cyclopenta[b]thiophen-6(5H)-one](/img/structure/B36877.png)

![1-[3,5-Bis(trifluoromethyl)phenyl]-3-[1-[2-(dimethylamino)naphthalen-1-yl]naphthalen-2-yl]thiourea](/img/structure/B36897.png)